![molecular formula C25H26ClN3OS2 B2495672 N-(3-(苯并[d]噻唑-2-基)-6-苄基-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)异丁酰胺 盐酸 CAS No. 1163144-89-5](/img/structure/B2495672.png)

N-(3-(苯并[d]噻唑-2-基)-6-苄基-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)异丁酰胺 盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

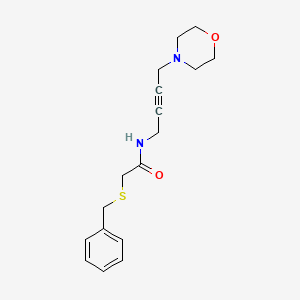

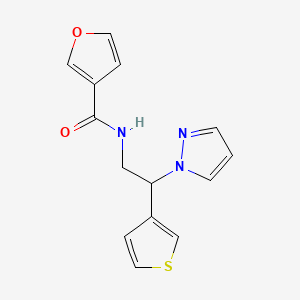

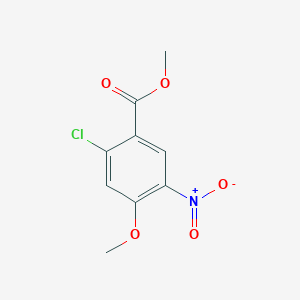

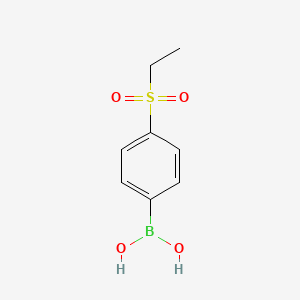

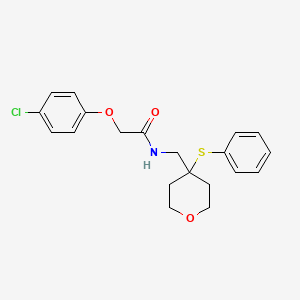

“N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride” is a complex organic compound. It is likely to be a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecule is likely to be relatively planar with dihedral angles between the central benzene ring and the benzothiazole . The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The formation of the compound presumably involves the initial formation of an adduct followed by elimination of benzohydrazide; the intermediate then reacts with p-toluidine to give the final product by elimination of water .科学研究应用

- The benzothiazole and quinoline moieties in this compound make it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit tumor growth and metastasis .

- Mechanistic studies have shown that it induces apoptosis in cancer cells by affecting cell cycle progression, up-regulating pro-apoptotic proteins, and down-regulating anti-apoptotic proteins .

- N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride derivatives have demonstrated anti-inflammatory effects. These compounds could be explored further for their potential in managing inflammatory conditions .

- Benzothiazole derivatives are known for their antimicrobial properties. Researchers have investigated their effectiveness against bacteria and fungi, making this compound an interesting target for drug development .

- Some derivatives of this compound have displayed strong antifungal activity, potentially surpassing existing antifungal drugs .

- Recent advances in benzothiazole-based anti-tubercular compounds have highlighted their potential in treating tuberculosis. Researchers have compared their inhibitory concentrations with standard reference drugs .

- Studies suggest that this compound induces mitochondrial dysfunction, leading to cell apoptosis. Investigating its impact on cellular pathways could provide valuable insights for drug development .

Anticancer Activity

Anti-Inflammatory Properties

Antimicrobial and Antibacterial Activity

Antifungal Activity

Anti-Tubercular Research

Mitochondrial Dysfunction and Apoptosis

作用机制

Target of Action

Similar benzothiazole-based compounds have been found to exhibit anti-tubercular activity .

Mode of Action

Biochemical Pathways

tuberculosis, suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .

Result of Action

tuberculosis , indicating that they may have bactericidal or bacteriostatic effects.

安全和危害

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3OS2.ClH/c1-16(2)23(29)27-25-22(24-26-19-10-6-7-11-20(19)30-24)18-12-13-28(15-21(18)31-25)14-17-8-4-3-5-9-17;/h3-11,16H,12-15H2,1-2H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWJIINBMSYPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)